3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine
Overview
Description
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine is a chemical compound that belongs to the class of fluorinated piperidines It is characterized by the presence of a fluoromethyl group attached to the piperidine ring, which is further connected to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine typically involves the following steps:
Fluoromethylation: : The starting material, piperidine, undergoes fluoromethylation to introduce the fluoromethyl group at the 3-position of the piperidine ring.
Amination: : The fluoromethylated piperidine is then subjected to amination to attach the propylamine chain at the 1-position of the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to reduce any functional groups present in the compound.
Substitution: : Substitution reactions can occur at different positions on the piperidine ring or the propylamine chain.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: : Formation of corresponding oxo-compounds.
Reduction: : Formation of reduced derivatives.
Substitution: : Formation of substituted derivatives at different positions.
Scientific Research Applications
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used in biological studies to investigate its interaction with various biomolecules.
Medicine: : It has potential therapeutic applications, particularly in the development of new drugs.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The fluoromethyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity.
Comparison with Similar Compounds
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine is unique due to its fluoromethyl group, which differentiates it from other piperidine derivatives. Similar compounds include:
3-(3-(Piperidin-1-yl)propyl)indoles
3-(3-(Piperidin-1-yl)propyl)phenyl derivatives
3-(4-Fluoro-phenyl)-1-(4-piperidin-1-yl-phenyl)-propenone
These compounds share structural similarities but differ in their functional groups and biological activities.
Properties
IUPAC Name |
3-[3-(fluoromethyl)piperidin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2/c10-7-9-3-1-5-12(8-9)6-2-4-11/h9H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQDTWWIDZCOLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCN)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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